molecular formula C14H12F3N3O3 B1373650 2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate CAS No. 1221724-50-0

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate

Cat. No. B1373650
CAS RN: 1221724-50-0
M. Wt: 327.26 g/mol
InChI Key: DITDVVTVGHWBOK-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate” is a chemical compound with the molecular formula C14H12F3N3O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group (N-CO-O) where the nitrogen is connected to a phenyl ring and a pyrimidinyl ring, and the oxygen is connected to a 2,2,2-trifluoroethyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.26 . The density is predicted to be 1.38±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not available .

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties. The trifluoromethyl group in the compound under discussion is known to enhance metabolic stability and affect biological activities such as drug absorption and receptor interaction. This makes it a valuable synthon for developing new medications with improved efficacy and safety profiles .

Organic Synthesis

This compound serves as a precursor in various organic synthesis reactions. Its ability to introduce fluorine-containing groups into molecules is crucial for synthesizing bioactive molecules with potential applications in protease inhibition, anticancer, anti-tumor, and anti-HIV activities. The stereoselectivity of products derived from this compound is also of significant interest for the synthesis of chiral drugs .

Functional Materials

Fluorine-containing organic compounds are extensively used in the creation of functional materials. Their unique properties, such as high electronegativity and lipophobicity, make them suitable for applications in areas like liquid crystals, fluoropolymers, and surface coatings. The subject compound can be used to introduce fluorine atoms into materials, thereby enhancing their performance and durability .

Pesticide Development

The trifluoromethyl group is commonly found in various bioactive molecules used in pesticides. Its presence can improve the efficacy of pesticides by increasing their stability and resistance to degradation. This compound’s role in the synthesis of such molecules is vital for the development of more effective and environmentally friendly pest control solutions .

Catalytic Asymmetric Synthesis

In catalytic asymmetric synthesis, this compound can act as a source of chirality, providing a pathway to create enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its therapeutic effect and safety .

Biochemical Research

The compound’s structural features make it a candidate for biochemical research, particularly in studying enzyme-substrate interactions and the development of enzyme inhibitors. Its ability to mimic certain natural substrates or to act as a stable analog can provide insights into enzyme mechanisms and aid in the design of novel inhibitors .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with any chemical, appropriate precautions should be taken when handling to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The search results do not provide specific information about future directions for research or applications of this compound. Given its use in pharmaceutical testing , it could potentially be investigated for its biological activity or as a synthetic intermediate in the development of new drugs.

properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)9-23-13(22)19-11-4-1-3-10(7-11)8-20-6-2-5-18-12(20)21/h1-7H,8-9H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDVVTVGHWBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)CN2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate

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